Iron dextran - 10124-49-9

Iron dextran

Catalog Number: EVT-1490428
CAS Number: 10124-49-9
Molecular Formula: FeH2O4S
Molecular Weight: 153.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A complex of ferric oxyhydroxide with dextrans of 5000 to 7000 daltons in a viscous solution containing 50 mg/ml of iron. It is supplied as a parenteral preparation and is used as a hematinic. (Goodman and Gilman's The Pharmacological Basis of Therapeutics, 8th ed, p1292)
Overview

Iron dextran is a complex formed from iron and dextran, a polysaccharide derived from the fermentation of sucrose by certain bacteria, notably Leuconostoc mesenteroides. This compound is primarily used as an intravenous or intramuscular treatment for iron deficiency anemia, providing an efficient means of replenishing iron stores in the body. Iron dextran is classified as a parenteral iron preparation, which is crucial for patients who cannot tolerate oral iron supplements or have conditions that impair iron absorption.

Source and Classification

Iron dextran is synthesized from low molecular weight dextran and ferric oxyhydroxide. The dextran used in the synthesis typically has a molecular weight ranging from 3,000 to 6,000 daltons, which has been shown to produce a higher quality iron dextran complex compared to higher molecular weight dextrans . The classification of iron dextran falls under the category of iron supplements, specifically as a complex of ferric ions with polysaccharides.

Synthesis Analysis

Methods

The synthesis of iron dextran involves several steps:

  1. Preparation of Dextran: Dextran is produced through the fermentation of sucrose by Leuconostoc mesenteroides. The crude dextran is then purified and oxidized to achieve the desired molecular weight .
  2. Reaction with Iron Salts: The purified low molecular weight dextran is reacted with ferric chloride in an alkaline medium. Sodium hydroxide is commonly used to adjust the pH and facilitate the formation of the iron-dextran complex. The reaction typically occurs at elevated temperatures (around 65°C) for several hours .
  3. Isolation and Purification: Following the reaction, the resulting iron dextran complex is isolated through dialysis or freeze-drying to remove unreacted materials and impurities .

Technical Details

  • The reaction time can vary but generally lasts around six hours.
  • The pH must be carefully controlled, typically adjusted to between 6.5 and 7.0 during synthesis.
  • The final product's purity is assessed using techniques such as high-performance liquid chromatography (HPLC) and various spectroscopic methods .
Molecular Structure Analysis

Iron dextran consists of a core of ferric oxyhydroxide surrounded by a shell of dextran molecules. The molecular structure can be described as follows:

  • Core: Composed primarily of ferric ions (Fe³⁺) that form a stable hydroxide matrix.
  • Shell: Dextran molecules are arranged around the core, providing stability and solubility in physiological conditions.

The average molecular weight of the iron dextran complex can vary significantly based on the synthesis conditions but typically falls within the range of 40,000 to 100,000 daltons .

Chemical Reactions Analysis

The primary chemical reaction involved in synthesizing iron dextran can be summarized as follows:

Dextran+Ferric Chloride+Sodium HydroxideIron Dextran Complex\text{Dextran}+\text{Ferric Chloride}+\text{Sodium Hydroxide}\rightarrow \text{Iron Dextran Complex}

During this process, ferric ions interact with the hydroxyl groups present in the dextran, forming stable coordination complexes that enhance bioavailability and reduce toxicity compared to free iron .

Technical Details

The reaction must be monitored for completion through techniques such as the Limulus Amebocyte Lysate (LAL) test, which assesses endotoxin levels to ensure safety for human use .

Mechanism of Action

Iron dextran acts primarily by replenishing iron stores in individuals suffering from iron deficiency anemia. Upon administration:

  1. Release of Iron: The complex dissociates in the body, releasing ferric ions into circulation.
  2. Transport and Utilization: Ferric ions are then transported by transferrin, a plasma protein that binds iron and facilitates its delivery to cells for hemoglobin synthesis and other metabolic processes.

This mechanism allows for rapid increases in serum iron levels, effectively addressing anemia symptoms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iron dextran typically appears as a brownish solution or powder.
  • Solubility: It is soluble in water but requires careful handling due to potential precipitation at varying pH levels.

Chemical Properties

  • Stability: Iron dextran is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: The optimal pH for stability is between 6.5 and 7.0.

Analytical techniques such as dynamic light scattering and Fourier-transform infrared spectroscopy are employed to characterize its physical properties and confirm its structure .

Applications

Iron dextran has several scientific and medical applications:

  1. Treatment of Anemia: It is widely used in clinical settings to treat iron deficiency anemia in patients who cannot take oral supplements.
  2. Research Applications: Iron dextran is utilized in various research studies investigating iron metabolism, drug delivery systems, and nanoparticle synthesis due to its biocompatibility and ability to form stable complexes with other compounds .
  3. Nanotechnology: Its properties make it suitable for creating nanoparticles for targeted drug delivery systems in biomedical applications.
Introduction to Iron Dextran

Historical Development and Evolution of Iron Dextran Formulations

The development of intravenous iron therapy represents a significant advancement in managing iron deficiency anemia, with iron dextran playing a pivotal historical role. The earliest parenteral iron formulations emerged in the 1930s as simple iron salts, but these were abandoned due to severe toxicity profiles from unbound iron ions causing cardiovascular collapse and tissue damage [1] [6]. The critical breakthrough came in 1954 with the introduction of Imferon, the first commercially available iron dextran complex, which encapsulated ferric hydroxide within a dextran polysaccharide matrix. This molecular configuration significantly reduced free iron release while enabling gradual iron release through physiological processing by the reticuloendothelial system [6].

The initial high molecular weight iron dextran (HMWID; approximately 265 kDa) formulations remained the sole parenteral iron option for nearly four decades. However, post-marketing surveillance revealed these formulations carried a significant risk of anaphylactic reactions, attributed to the large dextran molecules triggering antibody-mediated complement activation [1] [2]. A pivotal safety inflection point occurred in 1991 when a contaminated HMWID batch led to a global recall, accelerating the development of safer alternatives [6]. The introduction of low molecular weight iron dextran (LMWID; approximately 165 kDa) in 1992 represented a therapeutic advancement, with improved safety due to reduced immunogenicity while maintaining efficacy [2] [6]. This transition marked the first major evolution in iron dextran formulations, establishing the therapeutic profile that remains in clinical use today.

Table 1: Evolution of Iron Dextran Formulations

EraFormulation TypeMolecular WeightKey DevelopmentsClinical Impact
1954-1991High Molecular Weight (HMWID)~265 kDaFirst commercial complex (Imferon); Dextran coating prevents rapid iron releaseEffective iron replenishment but significant anaphylaxis risk
1992-PresentLow Molecular Weight (LMWID)~165 kDaImproved purification; Smaller dextran moleculesReduced immunogenicity; Maintained efficacy with improved safety
Post-2000Non-Dextran AlternativesVariableFerric gluconate, iron sucrose, ferumoxytolDiversified IV iron options; LMWID retains role for total dose infusion

Definition and Classification in Pharmacological Contexts

Iron dextran is pharmacologically defined as a colloidal complex consisting of ferric oxyhydroxide nanoparticles surrounded by a stabilizing matrix of partially hydrolyzed dextran polymers. This structure creates a macromolecular complex where the iron core is encased within a carbohydrate shell, significantly reducing the release of free ionic iron into the plasma [4] [9]. The complex maintains equilibrium between stability (preventing iron toxicity) and bioavailability (allowing physiological processing).

Within pharmacological classifications, iron dextran is categorized as:

  • A parenteral hematinic agent that directly replenishes iron stores
  • An iron replacement complex distinguished from oral iron salts
  • A member of the dextran-coated intravenous iron class, differentiating it from newer carbohydrate matrices like carboxymaltose or gluconate [4] [6]

The mechanism of action involves phagocytic uptake of the complex by macrophages in the reticuloendothelial system, where lysosomal enzymes progressively cleave the dextran shell and release iron. This liberated iron then binds to transferrin for transport to bone marrow erythroid precursors, where it is incorporated into heme synthesis [9] [2]. The molecular stability of iron dextran allows administration of higher single doses (up to 1000mg) compared to earlier intravenous iron formulations, enabling complete repletion therapy in fewer clinical visits [1] [6].

Global Prevalence of Iron Deficiency Anemia and Relevance of Iron Dextran

Iron deficiency anemia (IDA) remains a pervasive global health challenge, affecting an estimated 1.92 billion people worldwide in 2021 according to the Global Burden of Disease study – representing a concerning increase of 420 million cases since 1990 [3] [8]. The distribution exhibits significant demographic disparities: 31.2% of women experience anemia compared to 17.5% of men, with prevalence peaking among reproductive-aged women (33.7%) and children under five years [8]. Geographically, the burden concentrates in resource-constrained regions, with Western sub-Saharan Africa (47.4%), South Asia (35.7%), and Central sub-Saharan Africa (35.7%) exhibiting the highest prevalence [8].

Dietary iron deficiency constitutes the primary etiology in 66.2% of global anemia cases, affecting approximately 825 million women and 444 million men [3] [8]. However, the pathophysiology is often multifactorial, with significant contributions from:

  • Gynecological disorders and maternal hemorrhage
  • Parasitic infections (malaria, hookworm, schistosomiasis)
  • Chronic inflammatory diseases
  • Hemoglobinopathies [3] [5] [8]

Iron dextran maintains clinical relevance in this landscape as a therapeutic option when:

  • Oral iron failure occurs due to malabsorption syndromes (inflammatory bowel disease, celiac disease, post-bariatric surgery)
  • Intolerance contraindicates oral iron administration
  • Rapid iron repletion is required (severe preoperative anemia, late-stage pregnancy with advanced IDA)
  • Concomitant medications (proton pump inhibitors) or clinical conditions (chronic kidney disease) impair oral iron efficacy [4] [6] [9]

The therapeutic positioning of iron dextran is particularly important in regions where newer intravenous iron formulations remain cost-prohibitive, and in specific populations like chronic kidney disease patients requiring periodic iron repletion [1] [2].

Table 2: Global Anemia Burden and Iron Dextran Relevance

RegionAnemia Prevalence (%)Population Affected (Millions)Primary Etiological FactorsIron Dextran Relevance
Western Sub-Saharan Africa47.4106Malaria, dietary deficiencies, HIVHigh (limited alternatives; severe cases)
South Asia35.7244Dietary deficiencies, hemoglobinopathies, maternal hemorrhageModerate-High
Central Sub-Saharan Africa35.7103Malaria, parasitic infections, malnutritionHigh
North America6.8~25Chronic disease, GI disorders, menorrhagiaModerate (second-line after newer IV irons)
Western Europe6.0~29Chronic disease, malabsorptionModerate

Properties

CAS Number

10124-49-9

Product Name

Iron dextran

IUPAC Name

iron;sulfuric acid

Molecular Formula

FeH2O4S

Molecular Weight

153.93 g/mol

InChI

InChI=1S/Fe.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)

InChI Key

MVZXTUSAYBWAAM-UHFFFAOYSA-N

Canonical SMILES

OS(=O)(=O)O.[Fe]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.